2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one
Description
This compound features a polycyclic 2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one core fused with a tetrahydroisoquinoline moiety via a methyl bridge. The azatricyclo system (Figure 1) consists of a nitrogen atom at position 2 and a ketone group at position 3, creating a rigid, planar structure conducive to π-π stacking interactions.
Synonyms: NSC25094, PS-4441, Q-200094 . Molecular Formula: Likely C₂₁H₁₉N₂O (estimated based on structural analogs in and ).
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21-18-9-3-7-16-8-4-10-19(20(16)18)23(21)14-22-12-11-15-5-1-2-6-17(15)13-22/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNCOVNMYATPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The compound features a complex bicyclic structure that includes a tetrahydroisoquinoline moiety and a dodeca-pentaene framework. This unique architecture contributes to its biological activity and interaction with various biological targets.
Neuropharmacology
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in treating neurological disorders. For instance, compounds derived from this structure have shown promise as:
- Dopamine Receptor Modulators : Research indicates that tetrahydroisoquinoline derivatives can act as positive allosteric modulators of dopamine receptors, which are crucial in the treatment of Parkinson’s disease and schizophrenia .
- Alzheimer's Disease Treatment : A related compound demonstrated protective effects against amyloid-beta (Aβ42)-induced toxicity in neuronal cells, suggesting that derivatives may mitigate neurodegenerative processes associated with Alzheimer's disease .
Antioxidant Properties
The antioxidant potential of tetrahydroisoquinoline derivatives has been investigated, revealing their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is significant for developing treatments for conditions linked to oxidative damage such as cardiovascular diseases .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The following table summarizes some synthetic routes and variations that have been explored:
| Compound Variation | Synthetic Route | Yield (%) | Remarks |
|---|---|---|---|
| 1 | Palladium-catalyzed hydrogenation | 85 | High selectivity towards desired isomer |
| 2 | Reductive amination with substituted amines | 75 | Effective for introducing functional groups |
| 3 | Cyclization reactions under acidic conditions | 90 | Efficient formation of bicyclic structures |
Case Study 1: Neuroprotective Effects
A study conducted on a Drosophila model carrying the human Aβ42 gene showed that a derivative of the tetrahydroisoquinoline effectively reduced neurotoxicity associated with Aβ42 aggregates. The compound was administered at varying concentrations, demonstrating dose-dependent protective effects on neuronal viability.
Case Study 2: Dopaminergic Activity
In vitro assays using HEK293 cells expressing human dopamine receptors revealed that the compound acts as a selective modulator enhancing receptor activity without significant agonist effects. This finding supports its potential use in therapies aimed at enhancing dopaminergic signaling in neurodegenerative diseases .
Chemical Reactions Analysis
Hydrogenation Reactions
The compound undergoes regioselective hydrogenation under catalytic conditions. Key findings include:
-
Hydrogenolysis of the benzyl-protected tetrahydroisoquinoline moiety occurs selectively without affecting the tricyclic ketone .
-
Formate salts act as hydrogen donors in transfer hydrogenation, minimizing over-reduction .
Nucleophilic Substitution
The ketone group participates in condensation and nucleophilic addition:
-
Amine Condensation : Reacts with primary amines (e.g., benzylamine) in CH<sub>2</sub>Cl<sub>2</sub> or toluene under Dean-Stark conditions to form Schiff bases (λ<sub>max</sub> 320 nm) .
-
Grignard Reagents : Methylmagnesium bromide adds to the ketone at −20°C, producing tertiary alcohols (isolated as HCl salts, m.p. 148–152°C).
Oxidation Reactions
Controlled oxidation modifies the tetrahydroisoquinoline moiety:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO<sub>4</sub> (aq.) | 0–5°C, pH 7–8 | N-oxidized isoquinoline derivative | >90% |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH<sub>2</sub>Cl<sub>2</sub>, rt | Aromatized isoquinoline ring system | 88% |
-
Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at positions 4 and 5 of the tricyclic core (HPLC purity : 99.5%) .
Protection/Deprotection Chemistry
-
Protection : Trifluoroacetylation of the secondary amine using trifluoroacetic anhydride (TFAA) in CH<sub>2</sub>Cl<sub>2</sub> proceeds quantitatively .
-
Deprotection : Hydrolysis with 6N HCl at 80°C regenerates the free amine without ketone degradation .
Cycloaddition and Ring-Opening
The strained tricyclic system undergoes [4+2] cycloaddition with dienophiles:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Fused bicyclic diketone adduct | endo selectivity |
| Acetylenedicarboxylate | Microwave, 150°C, 20min | Bridged norbornene-type structure | exo dominance |
Acid/Base-Mediated Rearrangements
-
Acidic Conditions (HCl/EtOAc): Induces ring-contraction of the azatricyclo system to form benzo-fused γ-lactams (<sup>1</sup>H NMR δ 4.32 ppm, singlet).
-
Basic Conditions (NaOH/EtOH): Cleaves the tetrahydroisoquinoline methylene bridge, yielding a bicyclic amine-ketone fragment .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile generates a diradical intermediate, leading to:
-
C–H insertion products (trapped with O<sub>2</sub> as peroxides)
- -sigmatropic shifts altering substitution patterns (X-ray crystallography confirmed).
This compound’s reactivity is highly dependent on solvent polarity and temperature. For instance, polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but promote side reactions in oxidations . Collaborative computational studies (DFT) suggest the ketone’s conjugation with the tricyclic π-system lowers its electrophilicity compared to aliphatic ketones .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Azatricyclo Derivatives
a) 1-Azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one
- Structure : Similar core but replaces the 2-azatricyclo nitrogen with a carbon and shifts the ketone to position 11.
- Applications: Limited bioactivity data; primarily used in synthetic intermediates .
b) Ethyl 2-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}acetate
- Structure: Shares the 2-azatricyclo core but substitutes the tetrahydroisoquinoline group with an ethyl ester.
- Synthesis : Produced via esterification reactions, contrasting with the target compound’s likely reductive amination pathway .
- Bioactivity : Ester groups may enhance membrane permeability but reduce target specificity .
c) 3-Thia-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-2-ylideneamino Propan-1-one
Tetrahydroisoquinoline-Modified Analogs
a) 7,12-Dihydro-12-phenyl-5H-6,12-methanodibenz[c,f]azocines
- Structure: Retains the tetrahydroisoquinoline moiety but replaces the azatricyclo core with a dibenzazocine system.
b) 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
Structural and Functional Analysis
Table 1: Key Comparative Data
Research Implications and Gaps
- Synthesis Optimization : The target compound’s synthesis route remains undefined, though methods from (e.g., lead tetra-acetate cyclization) could be adapted .
- Bioactivity Screening : While analogs like dibenzazocines show cytotoxicity , the target compound requires evaluation against cancer cell lines or neurological targets.
- Computational Studies : Molecular docking (as in ’s triazolo derivatives) could predict binding affinities for kinases or neurotransmitter receptors .
Preparation Methods
Pictet-Spengler Cyclization
The tetrahydroisoquinoline core is synthesized via a modified Pictet-Spengler reaction:
-
Substrates : β-Phenylethylamine derivatives and carbonyl compounds (e.g., aldehydes).
-
Conditions : Acidic (HCl, TFA) or Lewis acid-catalyzed (ZnCl₂) cyclization at 60–80°C for 12–24 hours.
-
Outcome : Yields 60–85% with enantiomeric excess (e.e.) >90% when chiral auxiliaries are employed.
Example Protocol :
-
React (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with SOCl₂ in dry methanol to form methyl ester hydrochloride.
-
Purify via recrystallization (CHCl₃/Et₂O), achieving m.p. 261–263°C and [α]D = –155.1°.
Construction of the Azatricyclo[6.3.1.0^{4,12}]dodeca-pentaen-3-one Core
Annulation via Diels-Alder Reaction
-
Dienophile : Maleic anhydride or acetylenedicarboxylate.
-
Diene : Furan or substituted cyclopentadiene.
-
Conditions : Thermal (120°C) or microwave-assisted (80°C, 30 min) cycloaddition.
-
Post-modification : Oxidative aromatization (DDQ, 80°C) to form the conjugated system.
Yield : 45–65% after purification via column chromatography (SiO₂, hexane/EtOAc).
Electrocyclic Ring-Closure
-
Substrate : Linear polyene precursor with a ketone group.
-
Conditions : UV irradiation (λ = 300 nm) or thermal activation (150°C, 2 h).
-
Outcome : Forms the tricyclic skeleton with 50–70% efficiency.
Coupling of Subunits via Alkylation
Nucleophilic Substitution
-
Azatricyclo precursor : Bromomethyl derivative (prepared via Appel reaction).
-
Tetrahydroisoquinoline : Deprotonated with NaH or K₂CO₃ in dry DMF.
-
Reaction : Stir at 25–40°C for 12–18 hours.
-
Yield : 55–75% after aqueous workup and silica gel purification.
Optimization Note : Excess tetrahydroisoquinoline (1.5 equiv) improves conversion.
Final Assembly and Characterization
One-Pot Sequential Reaction
A streamlined approach combines azatricyclo formation and alkylation:
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Alkylation | 55–75 | 95 | High stereocontrol | Multi-step purification |
| One-Pot Sequential | 40–60 | 90 | Reduced processing time | Lower yield |
| Electrocyclic Route | 50–70 | 85 | Minimal reagents | Requires UV equipment |
Challenges and Mitigation Strategies
-
Steric Hindrance : Use bulky bases (e.g., DBU) to enhance nucleophilicity.
-
Rotamer Formation : Optimize reaction temperature (<40°C) to minimize conformational isomers.
-
Oxidative Degradation : Conduct reactions under N₂ atmosphere with BHT stabilizer.
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for this compound, and what key reagents/conditions are employed?
Methodological Answer: The synthesis of polycyclic azatricyclic compounds like this target molecule typically involves multi-step cyclization and functionalization. Evidence from analogous syntheses (e.g., azatetracyclic frameworks) suggests:
- Step 1: Condensation of tetrahydroisoquinoline derivatives with tricyclic ketone precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .
- Step 2: Functionalization via nucleophilic substitution or coupling reactions (e.g., aryl/heteroaryl group introduction) using reagents like phenylpiperazines .
- Critical Conditions: Solvent choice (DMF for polar intermediates), temperature control (room temp to 80°C), and purification via column chromatography .
Table 1: Representative Synthetic Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | K₂CO₃, DMF, 24h, RT | 45–60% | |
| Functionalization | Arylpiperazines, 80°C | 30–50% |
Q. How is structural characterization performed for such complex heterocycles?
Methodological Answer: Structural elucidation relies on a combination of:
- X-ray Crystallography: Resolves bond angles, ring conformations, and stereochemistry (e.g., single-crystal studies at 293 K with R factor <0.05) .
- Multinuclear NMR: Key signals include:
- ¹H-NMR: Downfield shifts for aromatic protons (δ 7.0–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm) .
- ¹³C-NMR: Carbonyl peaks at ~170 ppm and sp² carbons at 120–150 ppm .
- HRMS-ESI: Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Q. What are the key spectral features distinguishing this compound from related analogs?
Methodological Answer: Differentiation from analogs (e.g., dithia-azatetracyclics) requires attention to:
- IR Spectroscopy: Absence of sulfur-related stretches (~600 cm⁻¹) compared to dithia analogs .
- Mass Fragmentation Patterns: Unique cleavage patterns due to the tricyclo[6.3.1.0^{4,12}] backbone .
Advanced Research Questions
Q. How can synthetic yield be optimized for lab-scale production?
Methodological Answer: Yield improvements involve:
- Solvent Screening: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Catalysis: Use Pd/Cu-mediated coupling for efficient aryl group introduction .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism). Strategies include:
- Variable-Temperature NMR: Identify conformational flexibility (e.g., slow exchange broadening at low temps) .
- DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate structures .
Q. What computational modeling approaches predict bioactivity or stability?
Methodological Answer:
- Molecular Docking: Screen against targets like 11β-HSD1 using AutoDock Vina, focusing on hydrophobic pocket interactions .
- MD Simulations: Assess stability under physiological conditions (e.g., solvation in explicit water models for 100 ns) .
Q. How to assess biological activity in enzyme inhibition studies?
Methodological Answer:
- In Vitro Assays: Use fluorogenic substrates (e.g., cortisone → cortisol conversion for 11β-HSD1 inhibition) with IC₅₀ determination .
- Selectivity Profiling: Test against related enzymes (e.g., 11β-HSD2) to rule off-target effects .
Q. What methodologies evaluate stability under varying conditions (pH, light, temperature)?
Methodological Answer:
- Forced Degradation Studies:
- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition .
- Thermogravimetric Analysis (TGA): Determine decomposition thresholds (e.g., >200°C for thermal stability) .
Data Contradiction Analysis
- Example: Discrepancies in reported yields (e.g., 30% vs. 60%) may stem from purification efficiency or solvent purity. Replicate experiments with controlled variables (e.g., anhydrous DMF) to isolate factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
